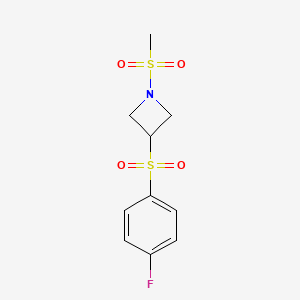

3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-methylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S2/c1-17(13,14)12-6-10(7-12)18(15,16)9-4-2-8(11)3-5-9/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSRGIVPCIPUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with azetidine in the presence of a base, followed by the introduction of the methylsulfonyl group through a subsequent reaction with methylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring the quality and reproducibility of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.

Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms.

Scientific Research Applications

Scientific Research Applications

3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine has diverse applications across several domains:

Medicinal Chemistry

- Enzyme Inhibition : The compound acts as a potent inhibitor of specific enzymes involved in metabolic pathways, making it valuable for drug development targeting diseases like cancer and metabolic disorders.

- Antiviral Properties : Similar compounds have shown efficacy in inhibiting viral replication through interference with viral enzymes, suggesting potential applications in antiviral drug formulation.

Biological Research

- Protein-Ligand Interactions : Its unique structure allows for the study of interactions between small molecules and proteins, aiding in the understanding of biological mechanisms.

- Methylation Modulation : The compound's sulfonamide group interacts with methyl-modifying enzymes, potentially influencing gene expression and cellular signaling pathways.

Industrial Applications

- Specialty Chemicals Production : It serves as a building block for synthesizing complex molecules used in pharmaceuticals and agrochemicals.

- Material Science : The compound can be incorporated into polymers and coatings, enhancing material properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various human tumor cell lines. Results indicated significant growth inhibition, suggesting its potential as a therapeutic agent against cancer .

Case Study 2: Antiviral Efficacy

Research demonstrated that derivatives similar to this compound exhibited antiviral activity by inhibiting key viral enzymes. This highlights its potential application in developing antiviral therapies .

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Fluorophenyl and Sulfonyl Groups

(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one

- Structure : Azetidin-2-one core with 4-fluorophenyl, 4-hydroxyphenyl, and 3-oxopropyl substituents.

- Key Properties: Molecular weight: 191330-56-0 (98% purity) . Hydroxyl group increases polarity, enhancing solubility in polar solvents.

- Contrast : The absence of dual sulfonyl groups reduces electron-withdrawing effects, while the hydroxyl group may improve bioavailability but increase susceptibility to glucuronidation .

3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine

- Structure : Azetidine with 2-fluorophenylmethyl and toluenesulfonyl groups.

- Toluenesulfonyl group (methylbenzenesulfonyl) provides weaker electron-withdrawing effects than methylsulfonyl .

Spirooxindolo-β-Lactams with Fluorophenyl Substituents

(2R,3R)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)spiro[azetidine-2,3′-indoline]-2′,4-dione (trans-3n)

- Structure : Spiro-fused azetidine-indoline system with 4-fluorophenyl and 4-methoxyphenyl groups.

- Key Properties: Molecular weight: 401.15 (HRMS) . Methoxy group enhances lipophilicity, contrasting with the sulfonyl groups in the target compound.

Piperidine and Thiazole Derivatives with Sulfonyl Groups

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

- Structure : Piperidine ring with methylsulfonylphenyl and hydroxyl groups.

- Key Properties :

Thiazole Derivatives (Compounds 4 and 5 in )

- Structure : Thiazole core with fluorophenyl-triazolyl substituents.

- Fluorophenyl groups enhance electronegativity but lack sulfonyl-based hydrogen-bond acceptors .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Conformational Flexibility : The azetidine ring’s smaller size increases ring strain, which may enhance reactivity but reduce stability compared to piperidine derivatives .

- Metabolic Stability : Sulfonyl groups in the target compound may resist oxidative metabolism better than hydroxyl or ketone-containing analogs, as seen in fungal biotransformation studies .

Biological Activity

3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : CHFNOS

- Molecular Weight : 303.34 g/mol

- SMILES Notation :

CC(S(=O)(=O)C1=CC=C(C=C1)F)N2C(C2)S(=O)(=O)C

This compound exhibits biological activity primarily through the modulation of methyl modifying enzymes. These enzymes play crucial roles in various cellular processes, including gene expression regulation and signal transduction pathways. The compound's sulfonamide group is significant for its interaction with these enzymes, potentially leading to therapeutic effects in conditions related to dysregulation of methylation processes .

Antiviral Activity

Research indicates that compounds similar to this compound have demonstrated antiviral properties. For instance, studies have shown that sulfonamide derivatives can inhibit viral replication by interfering with viral enzyme activity .

Anti-Cancer Properties

The compound has been investigated for its potential anti-cancer effects. In vitro studies suggest that it may inhibit the proliferation of cancer cells by modulating key signaling pathways associated with cell growth and survival. Specifically, it has shown promise as a modulator of protein kinase activity, which is critical in cancer cell signaling .

Enzyme Inhibition Studies

In enzyme assays, this compound demonstrated significant inhibitory activity against various kinases involved in cancer and inflammatory responses. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on several sulfonamide derivatives, including this compound, revealed that they effectively inhibited the growth of human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

- Animal Models : In vivo studies using murine models have shown that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anti-cancer agent.

- Synergistic Effects : Preliminary findings indicate that this compound may have synergistic effects when used in combination with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer strains .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A validated approach involves reacting a chlorinated precursor (e.g., 3-chloroazetidine derivatives) with 4-fluorophenylsulfinic acid salts under alkaline conditions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of azetidine to sulfinic acid) and temperature (50–70°C) improves yield . Solvent choice (e.g., THF or DMF) and catalytic bases (e.g., NaHCO₃) are critical for suppressing side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: ~327.03 g/mol) and liquid chromatography–mass spectrometry (LC-MS) for purity assessment (>98% by HPLC). Nuclear magnetic resonance (¹H/¹³C NMR) is essential to verify the azetidine ring conformation and sulfonyl group positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) and ¹⁹F NMR signals near -110 ppm .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store under inert gas (argon) at -20°C in amber vials. Stability studies (e.g., accelerated degradation at 40°C/75% RH) should monitor sulfonyl group integrity via FT-IR (S=O stretches at 1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity be controlled during synthesis, and what analytical methods validate stereochemical outcomes?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived ligands) can direct stereochemistry. As demonstrated in related sulfonylazetidine syntheses, chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy effectively distinguishes enantiomers. Evidence from optically active precursors shows no racemization when reactions are conducted below 60°C .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying the sulfonyl groups as electrophilic hotspots. Molecular docking studies suggest steric hindrance at the azetidine nitrogen influences reactivity with biomolecular targets. Compare results with analogs like 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine to validate trends .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays confirm these interactions?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to targets like sulfotransferases. In vitro assays using fluorogenic substrates (e.g., 4-methylumbelliferone sulfate) measure inhibition kinetics. Structural analogs with similar sulfonyl motifs show IC₅₀ values in the micromolar range, suggesting competitive binding .

Q. What are the metabolic pathways of this compound in vivo, and how can metabolites be identified?

- Methodological Answer : Radiolabeled (¹⁴C) tracer studies in rodent models, coupled with LC-MS/MS, track metabolic products. Expected pathways include sulfonyl group oxidation (to sulfonic acids) and azetidine ring cleavage. Comparative studies with 3-[(4-fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone reveal cytochrome P450-mediated oxidation as a dominant route .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can researchers reconcile variability across studies?

- Methodological Answer : Yield inconsistencies (30–85%) often stem from impurities in sulfinic acid salts or residual moisture. Pre-purify reagents via recrystallization (e.g., sodium 4-fluorophenylsulfinate in ethanol/water). Monitor reaction progress in real-time using in situ IR to identify quenching points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.